Isonixin

Vue d'ensemble

Description

Isonixine, également connue sous le nom d'isonixin, est un composé non stéroïdien principalement utilisé pour ses propriétés anti-inflammatoires et analgésiques. Elle est souvent utilisée dans la recherche sur la douleur et l'inflammation. Le composé a une formule moléculaire de C14H14N2O2 et une masse molaire de 242,27 g/mol .

Méthodes De Préparation

L'isonixine peut être synthétisée par différentes méthodes. Une voie de synthèse courante implique la réaction de l'acide isonicotinique avec le chlorure de thionyle et l'alcool pour former le chlorhydrate d'isoniazide. Cet intermédiaire subit ensuite une réaction de condensation avec l'hydrate d'hydrazine pour produire le produit final d'isonixine . Les conditions réactionnelles sont généralement douces, ce qui rend cette méthode adaptée à la production industrielle en raison de sa simplicité, de la grande pureté du produit final et de la faible consommation d'énergie.

Analyse Des Réactions Chimiques

L'isonixine subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'isonixine peut être oxydée pour former divers dérivés.

Réduction : Le composé peut être réduit dans des conditions spécifiques.

Substitution : L'isonixine peut participer à des réactions de substitution, en particulier avec les atomes d'hydrogène actifs.

Les réactifs couramment utilisés dans ces réactions comprennent le peroxyde d'hydrogène, l'hexacyanoferrate(III) et l'aquopentacyanoferrate(III) . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

L'isonixine a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisée comme réactif dans diverses réactions chimiques et études.

Biologie : Investigée pour ses effets sur les systèmes biologiques, en particulier dans le contexte de la douleur et de l'inflammation.

Industrie : Utilisée dans le développement de nouveaux produits pharmaceutiques et d'autres produits chimiques.

Mécanisme d'action

L'isonixine fonctionne par un mécanisme à double voie. Elle inhibe les enzymes cyclooxygénases (COX) COX-1 et COX-2, qui sont cruciales dans la synthèse des prostaglandines responsables de l'inflammation et de la douleur. De plus, elle module l'activité du facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-κB), ce qui procure un soulagement rapide de la douleur et traite plus efficacement les processus inflammatoires sous-jacents .

Applications De Recherche Scientifique

Medical Applications

1.1 Pain Management

Isonixin is primarily indicated for the alleviation of moderate to severe pain. It is effective in treating conditions such as:

- Arthritis : Used to manage pain and inflammation associated with osteoarthritis and rheumatoid arthritis.

- Musculoskeletal Disorders : Beneficial for chronic pain conditions affecting muscles and joints.

- Postoperative Pain : Administered to reduce pain following surgical procedures.

The efficacy of this compound in these contexts is supported by clinical studies demonstrating significant pain relief compared to placebo treatments .

1.2 Anti-inflammatory Effects

The compound exhibits strong anti-inflammatory properties, making it suitable for conditions characterized by inflammation, such as:

- Tendinitis

- Bursitis

- Injuries : Helps reduce swelling and discomfort from acute injuries.

Studies have shown that this compound effectively decreases levels of pro-inflammatory cytokines, contributing to its therapeutic effects .

Research Applications

This compound's versatility extends beyond clinical use into various research domains.

2.1 Chemical Research

In the field of chemistry, this compound serves as a reagent in numerous chemical reactions. Its unique properties allow researchers to explore new synthetic pathways and develop novel compounds .

2.2 Biological Studies

This compound is utilized in biological research to study mechanisms of pain and inflammation. Its ability to modulate inflammatory pathways makes it a valuable tool for investigating:

- Neuroinflammation : Understanding the role of inflammation in neurological disorders.

- Cancer Research : Exploring the potential anti-cancer properties through its effects on inflammatory processes.

Case Studies

3.1 Clinical Trials

Several clinical trials have evaluated the effectiveness of this compound in managing pain related to specific conditions:

- A study involving patients with osteoarthritis demonstrated that this compound significantly reduced pain scores compared to placebo over a 12-week period.

- Another trial focused on postoperative patients showed that those treated with this compound required less opioid medication, indicating its potential as an alternative analgesic .

3.2 Laboratory Research

In laboratory settings, this compound has been used to assess its impact on inflammatory markers in cell cultures. For instance:

- Research indicated that this compound treatment led to a decrease in interleukin-6 and tumor necrosis factor-alpha levels in activated macrophages, suggesting its role in modulating immune responses .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pain Management | Arthritis, musculoskeletal disorders | Significant pain relief compared to placebo |

| Anti-inflammatory | Tendinitis, bursitis | Decreased pro-inflammatory cytokines |

| Chemical Research | Reagent for chemical reactions | Facilitates exploration of new synthetic pathways |

| Biological Studies | Neuroinflammation, cancer research | Modulates inflammatory pathways |

Mécanisme D'action

Isonixin operates through a dual pathway mechanism. It inhibits the cyclooxygenase (COX) enzymes COX-1 and COX-2, which are crucial in the synthesis of prostaglandins responsible for inflammation and pain. Additionally, it modulates the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), providing rapid pain relief and addressing underlying inflammatory processes more effectively .

Comparaison Avec Des Composés Similaires

L'isonixine est unique par rapport aux autres anti-inflammatoires non stéroïdiens (AINS) en raison de son mécanisme d'action double. Des composés similaires comprennent :

Ibuprofène : Un autre AINS qui inhibe principalement les enzymes COX mais ne module pas l'activité du NF-κB.

Naproxène : Semblable à l'ibuprofène, il inhibe les enzymes COX mais n'a pas le mécanisme d'action double de l'isonixine.

Diclofénac : Un autre AINS avec un mécanisme d'action différent, qui inhibe principalement les enzymes COX.

La capacité de l'isonixine à cibler à la fois les enzymes COX et le NF-κB en fait une option plus complète pour le traitement de la douleur chronique et de l'inflammation .

Activité Biologique

Isonixin, a derivative of isoniazid, has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anti-inflammatory properties, cytotoxicity, and structure-activity relationships (SAR).

This compound's chemical structure is characterized by the hydrazide moiety, which is crucial for its biological activity. The presence of a pyridine heterocycle enhances its efficacy against various pathogens, particularly Mycobacterium tuberculosis. Research indicates that modifications to this structure can significantly impact its potency, with even minor changes leading to a loss of activity .

Anti-inflammatory Activity

This compound exhibits notable anti-inflammatory effects. A study evaluating various derivatives of isoniazid found that several compounds demonstrated significant inhibition of reactive oxygen species (ROS) production. The most potent compound in this series had an IC50 value of 12.3 µg/mL, comparable to ibuprofen (IC50 = 11.2 µg/mL) .

Table 1: Anti-inflammatory Activity of this compound Derivatives

| Compound | IC50 (µg/mL) | Remarks |

|---|---|---|

| This compound | 12.3 | Most active inhibitor |

| Ibuprofen | 11.2 | Standard comparator |

| Compound 5 | 18.5 | Good activity |

| Compound 22 | 25.1 | Less active than Compound 5 |

| Compound 26 | 25.4 | Similar to Compound 5 |

Cytotoxicity Profile

The cytotoxicity of this compound and its derivatives was assessed through various assays. Most compounds were found to be non-cytotoxic, with notable exceptions including isoniazid itself, which exhibited an IC50 of approximately 28.5 µM . This indicates that while this compound may possess therapeutic benefits, caution must be exercised regarding its safety profile.

Case Studies and Clinical Relevance

This compound's clinical relevance has been highlighted in reports concerning isoniazid overdose, where symptoms such as seizures and metabolic acidosis were observed . Although these cases primarily discuss isoniazid, they underscore the importance of understanding the biological activity and safety profiles of its derivatives like this compound.

Structure-Activity Relationships (SAR)

The SAR studies reveal that the hydrazide group must be preserved for biological activity. Variations in the pyridine ring structure can lead to significant decreases in potency against M. tuberculosis strains . This emphasizes the need for careful design in developing new derivatives.

Table 2: Structure-Activity Relationships of this compound Derivatives

| Modification | Effect on Activity |

|---|---|

| Methyl group on pyridine ring | Significant reduction in activity |

| Isomerization of nitrogen atom | Loss of activity |

| Substitution at C-2 or C-3 | Inactivation |

Propriétés

IUPAC Name |

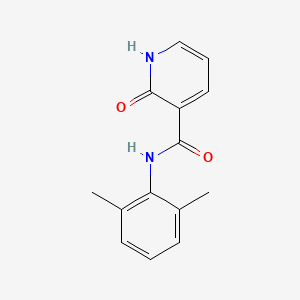

N-(2,6-dimethylphenyl)-2-oxo-1H-pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-9-5-3-6-10(2)12(9)16-14(18)11-7-4-8-15-13(11)17/h3-8H,1-2H3,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDDCFNFNAHLAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80877494 | |

| Record name | Isonixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80877494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57021-61-1 | |

| Record name | Isonixin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57021-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isonixin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057021611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isonixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80877494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isonixin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISONIXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BYX6E7M5QE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.